molecular formula C15H20N2O3 B1299086 4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid CAS No. 436088-74-3

4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid

Cat. No.: B1299086
CAS No.: 436088-74-3
M. Wt: 276.33 g/mol
InChI Key: RXCHQZAODINVFM-UHFFFAOYSA-N
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Description

4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring attached to a phenylcarbamoyl group, which is further connected to a butyric acid moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid typically involves a multi-step process that includes the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Intermediate: The synthesis begins with the preparation of the pyrrolidine intermediate through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Coupling with Phenylcarbamoyl Group: The pyrrolidine intermediate is then coupled with a phenylcarbamoyl chloride or a similar reagent in the presence of a base such as triethylamine to form the desired phenylcarbamoyl-pyrrolidine intermediate.

    Attachment of Butyric Acid Moiety: Finally, the phenylcarbamoyl-pyrrolidine intermediate is reacted with butyric acid or its derivative under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid can be compared with other similar compounds, such as:

    4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-pentanoic acid: Similar structure but with a pentanoic acid moiety instead of butyric acid.

    4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-propanoic acid: Similar structure but with a propanoic acid moiety instead of butyric acid.

    4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-acetic acid: Similar structure but with an acetic acid moiety instead of butyric acid.

Properties

IUPAC Name

5-oxo-5-(2-pyrrolidin-1-ylanilino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14(8-5-9-15(19)20)16-12-6-1-2-7-13(12)17-10-3-4-11-17/h1-2,6-7H,3-5,8-11H2,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCHQZAODINVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356346
Record name 4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-74-3
Record name 5-Oxo-5-[[2-(1-pyrrolidinyl)phenyl]amino]pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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